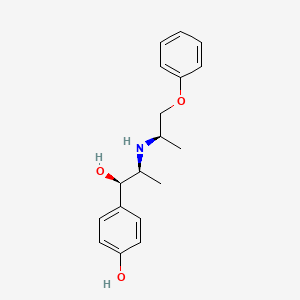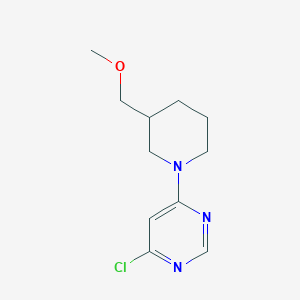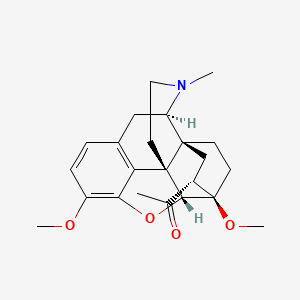
beta-Dihydrothevinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Dihydrothevinone: is a chemical compound with the molecular formula C23H29NO4. It is a derivative of thevinone and is primarily used in neurology research. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Beta-Dihydrothevinone can be synthesized through several chemical reactions. One common method involves the reaction of thevinone with reducing agents to produce this compound. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions: Beta-Dihydrothevinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product is often a ketone or aldehyde derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are halogenated or alkylated derivatives of this compound.
科学研究应用
Beta-Dihydrothevinone has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: this compound is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the development of new drugs and as a standard in quality control processes.
作用机制
The mechanism of action of beta-Dihydrothevinone involves its interaction with specific molecular targets in the nervous system. It binds to certain receptors, modulating their activity and influencing neurotransmitter release. The pathways involved include the inhibition of enzyme activity and alteration of ion channel function, leading to changes in neuronal signaling.
相似化合物的比较
Thevinone: The parent compound from which beta-Dihydrothevinone is derived.
Beta-Hydroxyamphetamine: A compound with similar structural features but different pharmacological properties.
Beta-Dihydroetorphine: Another derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific binding affinity and selectivity for certain neurological receptors. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
16196-83-1 |
|---|---|
分子式 |
C23H29NO4 |
分子量 |
383.5 g/mol |
IUPAC 名称 |
1-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1 |
InChI 键 |
KRWAWNXEYPCCLG-WKUBJUINSA-N |
手性 SMILES |
CC(=O)[C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |
规范 SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



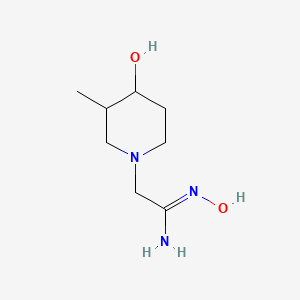
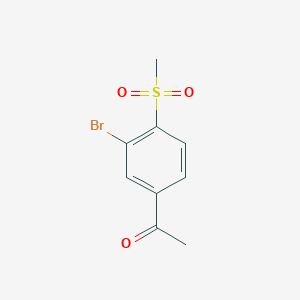


![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
